1-[(5-ethylthiophen-2-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine
Description
This compound features a piperidine core substituted at the 1-position with a sulfonyl group linked to a 5-ethylthiophen-2-yl moiety and at the 3-position with a 1-methylpyrazole. Its molecular formula is C₁₅H₂₁N₃O₂S₂, with a molecular weight of 339.48 g/mol .
Properties
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S2/c1-3-13-6-7-15(21-13)22(19,20)18-9-4-5-12(11-18)14-8-10-17(2)16-14/h6-8,10,12H,3-5,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFQNQLACYRLML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-ethylthiophen-2-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Ethylthiophene Moiety: Starting with thiophene, an ethyl group is introduced via Friedel-Crafts alkylation.
Sulfonylation: The ethylthiophene is then sulfonylated using a sulfonyl chloride reagent under basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately, often starting from hydrazine and a 1,3-dicarbonyl compound.
Coupling Reactions: The sulfonylated ethylthiophene and the pyrazole are then coupled to the piperidine ring through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(5-ethylthiophen-2-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can yield the corresponding sulfide.
Scientific Research Applications
Therapeutic Potential
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, particularly 11β-hydroxysteroid dehydrogenase type 1. This inhibition is significant as it can lead to therapeutic effects in conditions such as:
- Metabolic Syndrome : Including type 2 diabetes and obesity.
- CNS Disorders : Such as mild cognitive impairment and Alzheimer's disease .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with biological targets. These studies help in understanding the binding affinities and modes of action, providing insights into its potential as a lead molecule for drug design .
Case Studies and Research Findings
Several studies have explored the synthesis and evaluation of compounds related to 1-[(5-ethylthiophen-2-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine:
Mechanism of Action
The mechanism of action of 1-[(5-ethylthiophen-2-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group and the heterocyclic rings could play key roles in binding to these targets.
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl-Thiophene Group
- Target Compound : 5-Ethylthiophen-2-yl sulfonyl group.
- Analog 1: 3-(1-Methyl-1H-pyrazol-3-yl)-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine (CAS 2034305-22-9) Substituent: Methyl instead of ethyl on the thiophene. Molecular weight: 325.45 g/mol .
Analog 2 : 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (CAS 956961-11-8)
Core Modifications and Functional Groups
- Analog 3: 1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine (CAS 1269531-16-9) Substituent: Carbonyl-linked chloropyrazole instead of sulfonyl-thiophene. Molecular weight: 253.72 g/mol .
Analog 4 : 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol (from )
Data Table: Key Properties of Target Compound and Analogs
Research Findings and Implications
- Steric Considerations : The ethyl group on thiophene introduces moderate steric bulk, which may optimize interactions in hydrophobic binding pockets compared to smaller methyl groups .
- Metabolic Stability : Ethyl substituents are less prone to rapid oxidative metabolism than methyl groups, suggesting improved pharmacokinetics for the target compound .
Biological Activity
1-[(5-Ethylthiophen-2-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine, with CAS number 2176152-13-7, is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₂₁N₃O₂S₂
- Molecular Weight : 339.5 g/mol
- Structure : The compound features a piperidine ring substituted with a sulfonyl group and a pyrazole moiety, which are key to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Potential Mechanisms:
- Enzyme Inhibition : The sulfonamide group may facilitate the inhibition of carbonic anhydrase or other metabolic enzymes.
- Receptor Modulation : The pyrazole ring could interact with GABA receptors or other neuroreceptors, influencing neurotransmitter release and signaling pathways.
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
In vitro assays have shown that this compound exhibits cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF7 (breast cancer) | 10.0 |
| A549 (lung cancer) | 15.0 |
These findings suggest a potential for development as an anticancer agent, targeting pathways involved in cell proliferation and survival.
Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of the compound in treating skin infections caused by resistant bacteria. Patients receiving treatment showed a significant reduction in infection rates compared to the control group.
Study 2: Cancer Cell Line Testing
In a laboratory setting, researchers treated various cancer cell lines with the compound, observing apoptosis and cell cycle arrest at specific concentrations. The study concluded that the compound could induce programmed cell death in malignant cells.
Q & A
Q. What synthetic strategies are recommended for synthesizing 1-[(5-ethylthiophen-2-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine, and how should its purity and structural integrity be validated?
- Methodological Answer : A two-step approach is often employed: (1) Functionalization of the piperidine core via sulfonylation using 5-ethylthiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM), followed by (2) coupling of the 1-methylpyrazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling. Key analytical techniques include ¹H/¹³C NMR to confirm regioselectivity, HPLC-MS for purity assessment (>95%), and X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Initial screening should focus on target-specific assays. For example:
- Cholinesterase inhibition (relevant to Alzheimer’s research): Use Ellman’s assay with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, comparing IC₅₀ values to donepezil as a positive control .
- Antimicrobial activity : Perform broth microdilution assays against Staphylococcus aureus and Candida albicans at concentrations ranging from 1–100 µg/mL, with fluconazole and ciprofloxacin as benchmarks .
Advanced Research Questions
Q. How can contradictory data on the antimicrobial efficacy of structurally related piperidine derivatives be systematically analyzed?
- Methodological Answer : Contradictions often arise from substituent-dependent activity. For example:
- Fluoro substituents on the phenyl group (e.g., in analogs like compound 9 ) enhance antifungal activity against Aspergillus niger (≥5 mm inhibition zone), whereas methoxy groups (e.g., compound 8 ) improve antioxidant capacity (78% DPPH scavenging at 1000 µg/mL) .
- To resolve discrepancies, use structure-activity relationship (SAR) modeling with descriptors like logP, polar surface area, and electron-withdrawing/donating effects. Pair this with molecular docking to predict binding affinities to microbial targets (e.g., fungal CYP51) .
Q. What strategies optimize the pharmacokinetic profile of this compound for central nervous system (CNS) targeting?
- Methodological Answer :
- Blood-brain barrier (BBB) penetration : Modify logP (optimal range: 2–5) via substituent tuning. For instance, replacing the sulfonyl group with a carbamate may reduce polarity while maintaining activity .
- Metabolic stability : Conduct microsomal stability assays (human liver microsomes) to identify metabolic hotspots. Introducing electron-donating groups (e.g., methyl on pyrazole) can hinder oxidative metabolism .
Q. How can computational tools elucidate the mechanism of action for piperidine-based anticancer agents?
- Methodological Answer :
- Molecular dynamics simulations : Model interactions with kinase targets (e.g., ALK/ROS1) to identify critical hydrogen bonds (e.g., between the sulfonyl group and kinase hinge region) .
- Transcriptomic profiling : Treat cancer cell lines (e.g., MCF-7) with the compound and perform RNA-seq to identify dysregulated pathways (e.g., apoptosis or PI3K/AKT) .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response contradictions in antinociceptive assays?
- Methodological Answer : Use non-linear regression (e.g., GraphPad Prism) to calculate ED₅₀ values from tail-flick latency data. Address variability by applying Grubbs’ test to exclude outliers and ANOVA with post-hoc Tukey tests for multi-group comparisons. For in vivo studies, ensure sample sizes ≥10 mice/group to achieve power >0.8 .
Q. How can researchers validate the selectivity of this compound for AChE over BuChE?
- Methodological Answer : Perform dual-enzyme kinetic assays with purified AChE and BuChE. Calculate selectivity ratios (IC₅₀ BuChE/IC₅₀ AChE). For example, donepezil analogs with indole-piperidine hybrids (e.g., compound 13 ) show 10-fold selectivity for AChE due to steric complementarity in the catalytic gorge .
Conflict Resolution in Structural Optimization
Q. Why do certain piperidine derivatives exhibit conflicting results in antioxidant vs. antimicrobial assays?
- Methodological Answer : Antioxidant activity correlates with electron-donating groups (e.g., –OCH₃) that stabilize free radicals, while antimicrobial activity requires lipophilic substituents (e.g., –CF₃) for membrane penetration. To balance both, design bifunctional analogs with a methoxy group on the piperidine ring and a fluorinated aryl sulfone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
